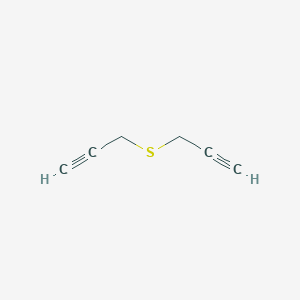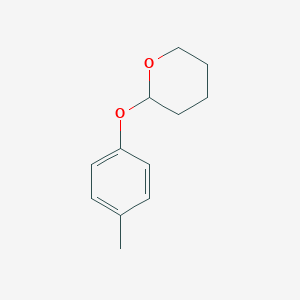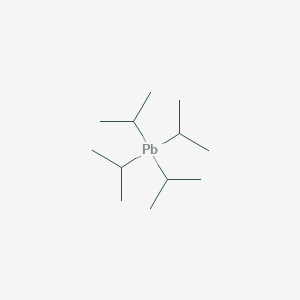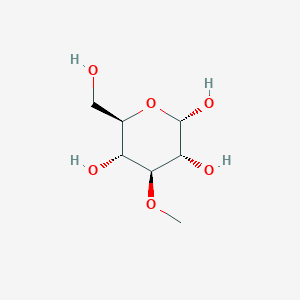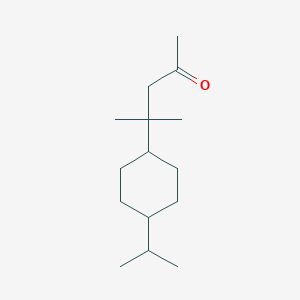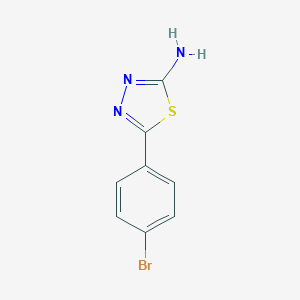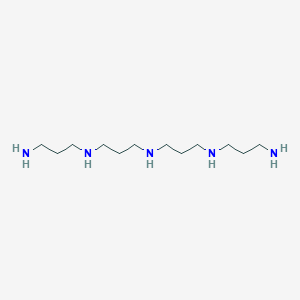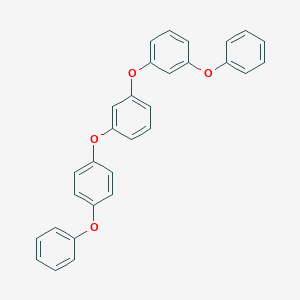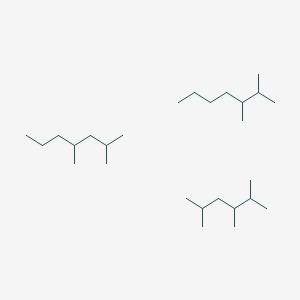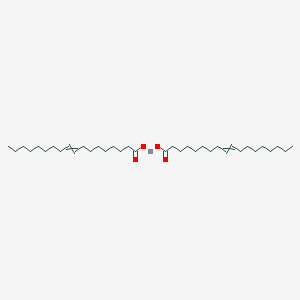
Cadmium oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium oleate is a chemical compound that is widely used in scientific research. It is a cadmium salt of oleic acid, a fatty acid that is commonly found in animal and vegetable fats. Cadmium oleate is a white, odorless, and water-insoluble powder that has various applications in the field of chemistry and biology.
Wirkmechanismus
Cadmium ions have been shown to interact with various proteins and enzymes in biological systems. Cadmium oleate can enter cells and release cadmium ions, which can bind to proteins and enzymes and disrupt their function. Cadmium ions can also induce oxidative stress and DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
Cadmium oleate has been shown to have various biochemical and physiological effects on cells and organisms. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. Cadmium ions can also disrupt calcium homeostasis and inhibit the activity of various enzymes, including ATPases and kinases. Cadmium exposure has been linked to various health effects, including kidney damage, lung cancer, and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. It can be used as a model system to study the effects of cadmium exposure on cells and organisms. However, cadmium is a toxic metal that can cause health effects, and its use in research should be carefully controlled. Cadmium oleate is also water-insoluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for research on cadmium oleate. One area of research is the synthesis of cadmium oleate nanoparticles, which could have potential applications in catalysis and drug delivery. Another area of research is the development of new methods for detecting cadmium ions in biological systems. Finally, there is a need for further research on the health effects of cadmium exposure and the mechanisms of cadmium toxicity.
Conclusion:
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cadmium oleate and its applications could lead to new discoveries and advancements in the field of chemistry and biology.
Synthesemethoden
Cadmium oleate can be synthesized by reacting cadmium chloride with sodium oleate in an aqueous solution. The reaction results in the formation of cadmium oleate and sodium chloride, which can be separated by filtration. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Cadmium oleate is widely used in scientific research as a catalyst and a precursor for the synthesis of various compounds. It is also used as a model system to study the properties of metal ions in biological systems. Cadmium oleate has been used in the synthesis of cadmium sulfide nanoparticles, which have potential applications in solar cells and photocatalysis. It has also been used in the synthesis of cadmium telluride nanoparticles, which have potential applications in optoelectronics and photovoltaics.
Eigenschaften
CAS-Nummer |
10468-30-1 |
|---|---|
Molekularformel |
C36H66CdO4 |
Molekulargewicht |
675.3 g/mol |
IUPAC-Name |
cadmium(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI-Schlüssel |
ZTSAVNXIUHXYOY-UHFFFAOYSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Andere CAS-Nummern |
10468-30-1 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





